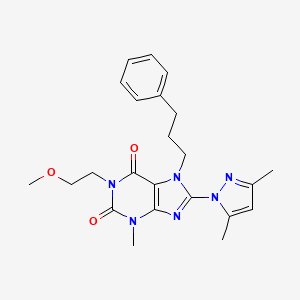

![molecular formula C19H17NO6 B2994577 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356573-99-4](/img/structure/B2994577.png)

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 2-(3,4-Dimethoxyphenyl)ethanol . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound has been crystallized and its geometric structure has been analyzed and compared with theoretical models .Chemical Reactions Analysis

The compound has been included as a pharmacophore group in diverse drug-like molecules with a wide range of biological activity . It has been used as a model compound in the delignification mechanism studies .科学的研究の応用

Structural and Chemical Properties

Hydrogen Bonding and Crystal Structure : Trimellitimide and its derivative N‐ethyltrimellitimide, which share a similar chemical structure to the specified compound, demonstrate hydrogen bonding that produces carboxylic acid dimers. These compounds link acid dimers into infinite chains through additional hydrogen bonding (Feeder & Jones, 1994).

Synthesis of Bridged 3-Benzazepine Derivatives : In a study focusing on the synthesis of bridged 3-benzazepine derivatives, ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound structurally related to the one , was used as a starting material. This study indicates the potential for creating novel organic compounds with specific structural properties (Gentles et al., 1991).

Conversion into Other Compounds : The acid-catalyzed reaction of benzoin with ethyl orthoformate leads to the formation of compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole. This study highlights the chemical reactivity and potential transformations of similar compounds (Moss et al., 1970).

Applications in Material Science

Hydrogen Bond-Directed Assembly of Silsesquioxanes Cubes : The synthesis of carboxylic acid POSS derivatives and the solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane was achieved under mild conditions. This indicates the ability of compounds with similar structures to self-assemble and form ordered hybrid networks, useful in material science (Voisin et al., 2017).

Synthesis of Electrically Conductive Polymers : The title compound, C12H14O6S, a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene, is a component in the synthesis of electrically conductive poly(3,4-ethylenedioxythiophene) (PEDOT). This demonstrates its utility in creating conductive materials (Ono et al., 2008).

Applications in Organic Chemistry and Drug Synthesis

Enzymatic Modification for Antioxidant Synthesis : The enzymatic modification of 2,6-dimethoxyphenol, which is structurally similar to the specified compound, for the synthesis of dimers with high antioxidant capacity. This indicates potential applications in antioxidant compound synthesis (Adelakun et al., 2012).

Synthesis of Anti-Tumor Agents : 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, similar to the compound , were synthesized and showed selective cytotoxicity against tumorigenic cell lines, highlighting potential applications in cancer therapy (Hayakawa et al., 2004).

Design and Synthesis of Novel Biological Active Compounds : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone, showcasing the versatility of similar compounds in designing biologically active molecules (Liu et al., 2004).

作用機序

Target of Action

The primary target of MFCD02905158 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .

Mode of Action

MFCD02905158 interacts with its target, AChE, by exerting a competitive inhibition . This means that the compound competes with the natural substrate, acetylcholine, for the active site of the enzyme. By binding to the active site, MFCD02905158 prevents acetylcholine from being hydrolyzed, thereby increasing the levels of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by MFCD02905158 is the cholinergic pathway . By inhibiting AChE and preventing the breakdown of acetylcholine, MFCD02905158 increases the levels of acetylcholine. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

It has been reported that the compound has alow acute toxicity (LD50 > 1600 mg/kg), suggesting a favorable safety profile .

Result of Action

The result of MFCD02905158’s action is an increase in the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine.

特性

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWZRRPDGPHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

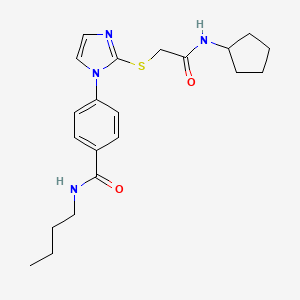

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)

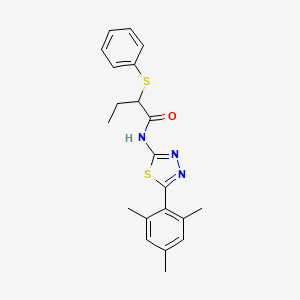

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)

![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)

![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)

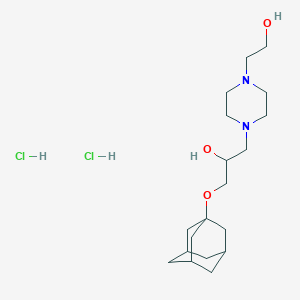

![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)